molecular formula C13H8ClNO3 B1581017 4-Chloro-3-nitrobenzophenone CAS No. 56107-02-9

4-Chloro-3-nitrobenzophenone

Cat. No.: B1581017
CAS No.: 56107-02-9
M. Wt: 261.66 g/mol
InChI Key: YBDBYPQFIMSFJW-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzophenone is an organic compound with the molecular formula C₁₃H₈ClNO₃ and a molecular weight of 261.661 g/mol . It is a derivative of benzophenone, characterized by the presence of a chloro group at the 4-position and a nitro group at the 3-position on the benzene ring. This compound is known for its applications in various fields, including materials science and organic synthesis.

Scientific Research Applications

4-Chloro-3-nitrobenzophenone has several scientific research applications:

Chemical Reactions Analysis

4-Chloro-3-nitrobenzophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and various nucleophiles. Major products formed from these reactions include 4-amino-3-nitrobenzophenone and other substituted derivatives.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitrobenzophenone is primarily related to its functional groups. The nitro group is electron-withdrawing, making the compound more reactive towards nucleophilic substitution reactions. The chloro group can participate in electrophilic aromatic substitution reactions, further enhancing the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

4-Chloro-3-nitrobenzophenone can be compared with other substituted benzophenones, such as:

The uniqueness of this compound lies in its combination of chloro and nitro substituents, which confer distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDBYPQFIMSFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204654
Record name Benzophenone, 4-chloro-3-nitro-
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Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56107-02-9
Record name 4-Chloro-3-nitrobenzophenone
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Record name 4-Chloro-3-nitrobenzophenone
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Record name 4-Chloro-3-nitrobenzophenone
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Record name Benzophenone, 4-chloro-3-nitro-
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Record name 4-chloro-3-nitrobenzophenone
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Record name 4-Chloro-3-nitrobenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 4-Chloro-3-nitrobenzophenone?

A: this compound (4C3N) crystallizes in the Orthorhombic system, with unit cell dimensions of a = 12.9665(11) Å, b = 7.4388(6) Å, c = 24.336(2) Å, and α = β = γ = 90°. []

Q2: How has this compound been synthesized into single crystals?

A2: Researchers have successfully grown single crystals of 4C3N using two primary methods:

  • Controlled Evaporation: This technique involves slow evaporation of a saturated solution of 4C3N in acetone. []
  • Vertical Bridgman Technique: This method utilizes a directional solidification process from the melt, allowing for the growth of large, high-quality crystals. [, , ]

Q3: What are the key optical properties of this compound crystals?

A3: this compound exhibits interesting optical characteristics, making it a potential candidate for optical applications:

  • Optical Band Gap: The optical band gap of 4C3N is determined to be 2.7 eV. []
  • Fluorescence: 4C3N crystals display fluorescence with an emission peak observed at 575 nm. []
  • Laser Damage Threshold: The material shows a measurable laser-induced surface damage threshold when subjected to Nd:YAG laser irradiation. []

Q4: What analytical techniques have been employed to characterize this compound?

A4: Various characterization techniques have been used to study the properties of 4C3N, including:

  • Powder X-ray diffraction (PXRD): This method confirmed the crystalline nature of the synthesized 4C3N. []
  • High-resolution X-ray diffraction (HRXRD): HRXRD provided insights into the crystalline perfection of the grown crystals. []
  • Fourier-transform infrared spectroscopy (FTIR): FTIR analysis was conducted to identify the functional groups present in the molecule. []
  • Thermogravimetric analysis (TGA) and Differential thermal analysis (DTA): These thermal analysis techniques were used to investigate the thermal behavior and stability of 4C3N crystals. [, ]

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